molecular formula C17H19NO3 B2582414 Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate CAS No. 752966-27-1

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Cat. No. B2582414
CAS RN: 752966-27-1
M. Wt: 285.343
InChI Key: ILCMUDOUJORZIK-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate” is a chemical compound with the CAS RN®: 752966-27-1 . It is used for testing and research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H19NO3 . The molecular weight is 285.34 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves intricate chemical processes to achieve desired structural characteristics. For instance, a study detailed the synthesis and crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate, highlighting the synthesis process through nitrosation oximation of substituted malonic esters. This process demonstrates the compound's potential as a precursor for α-amino acids, emphasizing the importance of its crystal structure determined through X-ray crystallography, showcasing intermolecular hydrogen bonds of various types (Xiao-liu Li et al., 2009).

Applications in Peptide/Peptoid Conformation Elucidation

The synthesis of conformationally constrained tryptophan derivatives, including variants of the core compound, has been pursued for use in peptide/peptoid conformation elucidation. These derivatives are designed to limit the conformational flexibility of the side chain, facilitating further derivatization and aiding in the study of peptide structures (D. Horwell et al., 1994). This research underscores the compound's role in advancing our understanding of peptide and peptoid structure and function.

Antioxidant Synthesis

Another study focused on Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and the main raw material for other antioxidants such as 1010 and 1076. This work explored process conditions to improve the yield, highlighting the compound's utility in the production of industrial antioxidants and its significance in materials science (Huo Xiao-jian, 2010).

Pharmacological Applications

The exploration of AMPA agonist activity through the synthesis of analogues, including Aryl or Heteroaryl Substituted AMPA Analogues, has been investigated to determine their affinity and effectiveness as receptor agonists. Such research provides insights into the development of therapeutic agents targeting neurological pathways (U. Sørensen et al., 2001).

Amino Acid Biosynthesis in Microbial Cultures

Research on mixed rumen cultures incorporating labeled substrates into amino acids has highlighted the unique metabolic pathways present in these microbial communities. This research offers valuable insights into microbial amino acid biosynthesis, with implications for both basic science and applied biotechnology (F. Sauer et al., 1975).

Safety and Hazards

The safety information available indicates that “Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate” has the GHS07 signal word “Warning”. The hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-10,16H,11-12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMUDOUJORZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)propionic acid was substituted with 3-amino-3-(4-benzyloxy phenyl)propionic acid.
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